molecular formula C12H16O2 B15178433 Octahydro-4,7-methano-1H-indenedicarbaldehyde CAS No. 25896-97-3

Octahydro-4,7-methano-1H-indenedicarbaldehyde

Cat. No.: B15178433
CAS No.: 25896-97-3
M. Wt: 192.25 g/mol
InChI Key: WSRVTLYNXTWYRE-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-indenedicarbaldehyde (CAS 25896-97-3) is a high-purity tricyclic dicarbaldehyde compound of molecular formula C12H16O2 and molecular weight 192.25 g/mol, supplied for research and development applications . This compound, also known as tricyclo[5.2.1.0²,⁶]decane-3,3-dicarbaldehyde, features a complex bridged bicyclic structure that serves as a versatile synthetic intermediate . While its specific mechanism of action is application-dependent, its dual aldehyde functional groups make it a valuable building block for synthesizing more complex molecular architectures, Schiff bases, and heterocyclic compounds. The primary research value of this chemical lies in its potential application in fragrance science, as structurally related octahydro-4,7-methano-1H-indene derivatives are patented for use in perfume compositions to impart unique olfactory properties . Researchers utilize this reagent in developing novel specialty chemicals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal care applications. Proper handling procedures should be followed, including the use of personal protective equipment and operating in a well-ventilated environment.

Properties

CAS No.

25896-97-3

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]decane-3,3-dicarbaldehyde

InChI

InChI=1S/C12H16O2/c13-6-12(7-14)4-3-10-8-1-2-9(5-8)11(10)12/h6-11H,1-5H2

InChI Key

WSRVTLYNXTWYRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(CC3)(C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-4,7-methano-1H-indenedicarbaldehyde typically involves the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene . The reaction conditions often include the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indenedicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octahydro-4,7-methano-1H-indenedicarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-4,7-methano-1H-indenedicarbaldehyde involves its reactivity with various chemical species. The aldehyde groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of octahydro-4,7-methano-1H-indene derivatives allows for tailored applications. Below is a systematic comparison:

Structural Analogues: Functional Group Variations

Compound Name CAS Number Molecular Formula Functional Group(s) Key Applications Odor Profile (if applicable) Reference
Octahydro-4,7-methano-1H-indenedicarbaldehyde 250-333-2 C₁₂H₁₆O₂ Aldehyde Fragrances, photopolymer resins Grapefruit, sulfury
Octahydro-4,7-methano-1H-inden-5-ol 13380-89-7 C₁₀H₁₆O Alcohol Intermediate synthesis N/A
Octahydro-4,7-methano-inden-5-one N/A C₁₀H₁₄O Ketone Perfume precursor Mild, woody
Dimethyl octahydro-4,7-methano-1H-indene-5,-dicarboxylate 80793-16-4 C₁₄H₂₀O₄ Ester Chemical synthesis N/A
(Octahydro-4,7-methanoindene-1H-diyl)bis(methylene) dicrotonate 93962-78-8 C₂₀H₂₈O₄ Ester (acrylate) Photopolymer resins N/A

Performance in Perfumery

  • Superiority of Aldehyde Mixtures: A blend of Formula I (octahydro-4,7-methano-1H-indene-5-acetaldehyde) and Formula II (6-methyl-octahydro-4,7-methano-indene-5-carboxaldehyde) exhibits enhanced olfactory properties (long-lasting, complex notes) compared to analogs like Formula III (propan-2-one derivative) or Formula V (propionaldehyde), which lack depth .
  • Odor Thresholds: The aldehydes have lower odor thresholds (≤1 ppb) compared to alcohol derivatives (e.g., Formula VII: 2-(octahydro-4,7-methano-inden-5-yl)-ethanol), which require higher concentrations for sensory detection .

Physicochemical Properties

  • Thermal Stability: The parent hydrocarbon (octahydro-4,7-methano-1H-indene) shows heat capacities of ~234–353 J/mol·K at 233–363 K . Aldehyde derivatives exhibit reduced thermal stability due to reactive -CHO groups, limiting high-temperature applications compared to ester or alcohol analogs.
  • Aquatic Toxicity : Diacrylate derivatives are acutely toxic to aquatic organisms (EC₅₀ <1 mg/L), whereas aldehyde forms used in perfumes have milder ecotoxicological profiles .

Key Research Findings

Environmental Impact : Diacrylate derivatives require stringent disposal protocols (e.g., hazardous waste collection) due to chronic aquatic toxicity .

Structural Rigidity: The norbornane core imparts high rigidity, enhancing the mechanical strength of photopolymer resins but reducing solubility in polar solvents .

Biological Activity

Octahydro-4,7-methano-1H-indenedicarbaldehyde (CAS Number: 25896-97-3) is a bicyclic organic compound notable for its unique structure, which includes two aldehyde functional groups. This compound belongs to the class of methano-indene derivatives and has garnered interest for its potential applications in various fields, particularly in fragrance formulations and perfumery. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C11H16O
  • Molecular Weight : 192.254 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 298.7 °C at 760 mmHg
  • Flash Point : 111.5 °C

Biological Activity

The biological activity of this compound primarily revolves around its olfactory interactions and potential therapeutic properties. Research indicates that this compound can influence sensory receptors associated with smell, enhancing or modifying scent profiles in various formulations.

Olfactory Interactions

Studies have shown that this compound interacts with olfactory receptors, leading to the following effects:

  • Synergistic Effects : When combined with other fragrance compounds, it can enhance the overall olfactory experience.
  • Fragrance Profile Modification : Its dual aldehyde functionality allows it to contribute floral and woody notes to fragrance formulations.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Recent patents detail specific methods for synthesizing related compounds, indicating ongoing research in this area. The general synthetic pathway includes:

  • Starting Material : Octahydro-4,7-methano-indene.
  • Reagents : Aldehyde precursors and catalysts.
  • Reaction Conditions : Controlled temperature and pressure to facilitate the desired chemical transformations.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

  • Fragrance Formulation Study :
    • A study demonstrated that incorporating this compound into perfume compositions resulted in enhanced floral and green notes, making it suitable for high-end fragrances .
  • Therapeutic Potential :
    • Preliminary research suggests potential anti-inflammatory properties associated with compounds structurally similar to this compound. Further studies are needed to explore these effects in depth .
  • Industrial Applications :
    • The compound's versatility allows for its use in personal care products such as soaps and hair care formulations due to its pleasant scent profile .

Comparative Analysis with Similar Compounds

Here is a comparison of this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Octahydro-4,7-methano-indeneC10H16Lacks additional aldehyde functionality
Octahydro-6-methyl-4,7-methano-indeneC11H18Contains a methyl group affecting reactivity
4,7-Methano-1H-indeneC10H14Unsaturated variant with different reactivity
Octahydro-1H-indeneC10H16Simpler structure without multiple functional groups

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